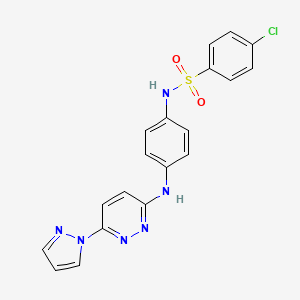
4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid is a chemical compound with the CAS Number: 729561-80-2 . It has a molecular weight of 329.74 and its IUPAC name is 4-chloro-3-{[(4-fluorophenyl)sulfonyl]amino}benzoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid is 1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) .Physical And Chemical Properties Analysis
4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid is a powder at room temperature . The compound’s molecular weight is 329.74 .Scientific Research Applications
Photodecomposition Studies : Research has shown that ultraviolet irradiation of chlorobenzoic acids, including 4-chloro isomers, can lead to the replacement of chlorine with hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids and benzoic acid itself. This process has implications for environmental chemistry and pollutant degradation (Crosby & Leitis, 1969).
Thermodynamic Properties : Studies have evaluated the thermodynamic properties of halogenosubstituted benzoic acids, including 4-chloro variants. This research aids in understanding material properties and their interactions with the environment (Zherikova & Verevkin, 2019).
Water Purification : Research involving 4-chlorophenol, a related compound, demonstrates the potential for using certain chemical processes in water purification, particularly with near-ultraviolet light and titanium dioxide (Matthews, 1990).
Antibacterial Activity : Certain derivatives of 4-chloro-2-mercaptobenzenesulfonamide have shown promising antibacterial activity against Gram-positive bacteria strains, indicating potential applications in the development of new antibiotics (Sławiński et al., 2013).
Solid-Phase Synthesis in Drug Development : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a building block in solid-phase synthesis for creating various nitrogenous heterocycles, which are important in drug discovery (Křupková et al., 2013).
properties
IUPAC Name |
4-chloro-3-[(4-fluorophenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO4S/c14-11-6-1-8(13(17)18)7-12(11)16-21(19,20)10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYHQBCUFQCULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4-fluorobenzenesulfonamido)benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2402940.png)
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)



![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-chloro-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2402950.png)


![ethyl 2-(5-nitrothiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402954.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)


